1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound with the molecular formula C12H13ClF3N and a molecular weight of 263.69 g/mol . This compound is known for its unique bicyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical properties. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of the compound, which can then be derivatized through various transformations to explore new chemical spaces . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets . This interaction can modulate various biochemical pathways, leading to changes in cellular functions and responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride: This compound has a similar structure but with the trifluoromethyl group in a different position, which can affect its chemical properties and reactivity.
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[2.1.1]hexane Hydrochloride: This compound has a different bicyclic structure, which can influence its stability and interactions with other molecules.
The uniqueness of this compound lies in its specific bicyclic structure and the position of the trifluoromethyl group, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-2-8(4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWROSGAAGPSJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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